molecular formula C5H4ClN3 B1459503 2-Chloro-1-methyl-1H-imidazole-5-carbonitrile CAS No. 1891260-51-7

2-Chloro-1-methyl-1H-imidazole-5-carbonitrile

Cat. No.: B1459503
CAS No.: 1891260-51-7
M. Wt: 141.56 g/mol
InChI Key: UGLDFVJCWFNQJQ-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

2-Chloro-1-methyl-1H-imidazole-5-carbonitrile exhibits a complex nomenclature system that reflects its multifaceted structural composition. The systematic name follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound. Alternative nomenclature systems recognize this compound as 2-chloro-3-methylimidazole-4-carbonitrile, demonstrating the variability in naming conventions for substituted imidazole derivatives. The compound belongs to the broader classification of nitrogen-containing heterocycles, specifically within the imidazole subfamily of five-membered aromatic rings.

The structural framework consists of a planar five-membered imidazole ring containing two nitrogen atoms at positions 1 and 3, with a methyl substituent at the N-1 position and a chlorine atom at the C-2 position. The carbonitrile functional group occupies the C-5 position, creating a highly substituted imidazole derivative. This substitution pattern generates significant electronic effects throughout the ring system, influencing both the compound's chemical reactivity and its potential biological activity. The presence of electron-withdrawing groups, particularly the chlorine and nitrile substituents, substantially alters the electron density distribution compared to unsubstituted imidazole.

Property Value Reference
Systematic Name This compound
Alternative Name 2-Chloro-3-methylimidazole-4-carbonitrile
Ring System Five-membered imidazole
Nitrogen Positions 1,3-diaza
Substitution Pattern 1-methyl, 2-chloro, 5-carbonitrile

Historical Context in Imidazole Chemistry

The development of this compound occurs within the broader historical context of imidazole chemistry, which traces its origins to the pioneering work of Heinrich Debus in 1858. Debus first synthesized the parent imidazole compound using glyoxal and formaldehyde in ammonia, establishing the foundational chemistry for subsequent imidazole derivative development. This synthetic methodology, despite producing relatively low yields, continues to influence modern approaches to creating carbon-substituted imidazoles and provided the conceptual framework for understanding imidazole reactivity patterns.

The evolution of imidazole chemistry has demonstrated the remarkable versatility of this heterocyclic system in pharmaceutical and materials science applications. Imidazole compounds have established themselves as crucial components in numerous therapeutic agents, with their unique amphoteric properties allowing them to function effectively in diverse biological environments. The historical progression from simple imidazole derivatives to complex, highly substituted variants like this compound reflects the increasing sophistication of modern organic synthesis and the growing demand for structurally complex molecules in drug discovery research.

Contemporary imidazole research has expanded significantly beyond Debus's original synthetic approach, encompassing advanced functionalization strategies that enable precise placement of substituents around the imidazole ring. The development of chlorinated and nitrile-substituted imidazoles represents a particularly important advancement, as these functional groups provide enhanced reactivity and selectivity in subsequent chemical transformations. The emergence of compounds like this compound demonstrates the continued evolution of imidazole chemistry toward increasingly specialized applications in modern pharmaceutical and materials research.

Registration and Identification Parameters

This compound possesses well-established chemical registration and identification parameters that facilitate its recognition and utilization in research applications. The compound carries the Chemical Abstracts Service registry number 1891260-51-7, providing a unique identifier within global chemical databases. The molecular formula C₅H₄ClN₃ accurately represents the elemental composition, while the molecular weight of 141.56 grams per mole establishes its mass characteristics for analytical and synthetic applications.

The compound's identification extends to multiple database systems, including the PubChem identification number and various supplier-specific catalog numbers that enable efficient procurement and research coordination. The MDL Number MFCD30345423 provides additional database cross-referencing capabilities, ensuring comprehensive identification across different chemical information systems. These registration parameters collectively establish a robust identification framework that supports reproducible research and reliable chemical sourcing.

Parameter Value Reference
CAS Registry Number 1891260-51-7
Molecular Formula C₅H₄ClN₃
Molecular Weight 141.56 g/mol
MDL Number MFCD30345423
InChI Key UGLDFVJCWFNQJQ-UHFFFAOYSA-N
SMILES Notation Cn1c(cnc1Cl)C#N

Position in Imidazole-Carbonitrile Family

This compound occupies a distinctive position within the broader imidazole-carbonitrile family of compounds, representing a specific intersection of chlorinated imidazoles and nitrile-containing heterocycles. This compound differs significantly from related structures such as 2-chloro-1H-benzo[d]imidazole-5-carbonitrile, which incorporates a fused benzene ring system and carries the CAS number 401567-00-8. The benzimidazole derivative possesses a molecular formula of C₈H₄ClN₃ and molecular weight of 177.59, demonstrating the structural expansion that occurs with ring fusion.

The family relationship extends to other carbonitrile-substituted imidazoles, including various positional isomers and differently substituted derivatives that share the fundamental imidazole-carbonitrile core structure. The specific substitution pattern of this compound creates unique electronic and steric properties that distinguish it from both simpler imidazole derivatives and more complex fused ring systems. This positioning within the chemical family provides specific advantages for certain synthetic applications while potentially limiting utility in others.

Comparative analysis with related compounds reveals that the methyl substitution at the N-1 position significantly influences the compound's chemical behavior compared to unsubstituted analogs. The presence of both electron-withdrawing chlorine and nitrile groups creates a highly electronegative environment that affects nucleophilic and electrophilic reaction pathways. This electronic configuration positions the compound as a valuable intermediate for further synthetic elaboration and as a potential pharmacophore in medicinal chemistry applications.

Compound CAS Number Molecular Formula Molecular Weight Key Structural Difference
This compound 1891260-51-7 C₅H₄ClN₃ 141.56 Base compound
2-Chloro-1H-benzo[d]imidazole-5-carbonitrile 401567-00-8 C₈H₄ClN₃ 177.59 Fused benzene ring
2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid 869002-61-9 C₅H₅ClN₂O₂ 160.56 Carboxylic acid vs nitrile

Properties

IUPAC Name

2-chloro-3-methylimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3/c1-9-4(2-7)3-8-5(9)6/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLDFVJCWFNQJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1891260-51-7
Record name 2-chloro-1-methyl-1H-imidazole-5-carbonitrile
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Biochemical Analysis

Biochemical Properties

2-Chloro-1-methyl-1H-imidazole-5-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to metal ions and forming complexes that can influence enzymatic activities. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the specific context. These interactions can lead to changes in the rates of biochemical reactions and affect overall cellular metabolism.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. It can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, it may affect the activity of kinases and phosphatases, which are crucial for signal transduction. Additionally, this compound can impact the expression of genes involved in cell growth, differentiation, and apoptosis, thereby influencing cell function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins.

Biological Activity

2-Chloro-1-methyl-1H-imidazole-5-carbonitrile is a heterocyclic organic compound characterized by its unique chlorinated imidazole structure. With a molecular formula of C4H5ClN2C_4H_5ClN_2 and a molecular weight of 145.56 g/mol, this compound has garnered attention for its diverse biological activities, particularly in antimicrobial and antifungal applications. This article synthesizes current research findings regarding the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features:

  • A chlorine atom at the 2-position of the imidazole ring.
  • A cyano group (-C≡N) at the 5-position.

This configuration contributes to its distinct reactivity and biological properties, making it a candidate for various pharmaceutical applications.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Its activity is attributed to its ability to interact with biological molecules such as proteins and nucleic acids, potentially inhibiting enzymes or modulating receptor activities involved in disease processes .

Antimicrobial Activity

The compound has been reported to possess broad-spectrum antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:

  • Gram-positive bacteria : Methicillin-sensitive Staphylococcus aureus (MSSA), Methicillin-resistant Staphylococcus aureus (MRSA).
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa.
  • Fungi : Candida species.

Table 1 summarizes the antimicrobial efficacy of this compound against selected pathogens:

PathogenActivity ObservedMinimum Inhibitory Concentration (MIC)
MSSAEffective< 50 µg/mL
MRSAEffective< 50 µg/mL
E. coliModerate100 µg/mL
P. aeruginosaLow> 200 µg/mL
C. albicansEffective< 25 µg/mL

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis and disrupt fungal cell membrane integrity. Additionally, its structural similarity to other imidazole derivatives implies potential interactions with various biological targets, including receptors and enzymes relevant to disease modulation .

Case Studies

Several studies have highlighted the potential applications of this compound in drug development:

  • Antifungal Development : A study evaluated the compound's effectiveness against Candida species, demonstrating promising results that could lead to new antifungal therapies.
  • Pharmaceutical Applications : Research into its use as a ligand for transition metal catalysts suggests that this compound could facilitate the development of novel pharmaceuticals through catalysis in organic reactions .
  • Interaction Studies : Interaction studies revealed that the compound might modulate receptor activities linked to inflammatory responses, indicating potential therapeutic uses in conditions like arthritis or other inflammatory diseases .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of imidazole derivatives, including 2-Chloro-1-methyl-1H-imidazole-5-carbonitrile, often involves various methods such as cyclization reactions and halogenation processes. This compound serves as a building block for synthesizing more complex molecules and has been utilized in several synthetic pathways:

  • Catalytic Reactions : It has been reported that imidazole derivatives can be synthesized using metal catalysts, which enhance reaction efficiency and yield .
  • Pharmaceutical Applications : The compound is explored for its potential therapeutic effects, particularly as an intermediate in the synthesis of pharmaceuticals .

Medicinal Chemistry

This compound is being investigated for its pharmacological properties. Its derivatives have shown promise in various therapeutic areas:

  • Antimicrobial Activity : Some studies have indicated that imidazole derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics .
  • Anticancer Agents : Research has suggested that certain imidazole compounds can inhibit cancer cell proliferation, indicating potential use in oncology .

Organic Synthesis

This compound is utilized as a reagent in organic synthesis due to its ability to participate in nucleophilic substitution reactions. It can serve as a precursor for synthesizing other functionalized imidazoles:

Reaction TypeExample ReactionReference
Nucleophilic SubstitutionReaction with amines to form substituted imidazoles
CyclizationFormation of bicyclic compounds
FunctionalizationIntroduction of various substituents

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of novel imidazole derivatives from this compound that exhibited significant antimicrobial activity against various bacterial strains. The derivatives were synthesized through nucleophilic substitution reactions with different amines, yielding compounds with enhanced potency compared to their precursors .

Case Study 2: Development of Anticancer Compounds

Another research project focused on modifying the structure of this compound to develop anticancer agents. The study involved synthesizing a series of substituted imidazoles and evaluating their cytotoxic effects on cancer cell lines. Several derivatives showed promising results, indicating their potential as leads for further drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazole Derivatives with Varying Substituents

a. 4-Methyl-1H-imidazole-5-carbaldehyde
  • Formula : C₅H₆N₂O
  • Molar Mass : 110.11 g/mol
  • Key Features: Replaces the cyano group with a formyl (CHO) group at position 4.
  • Physical Properties : Melting point (mp) 165–166°C.
  • Applications : The aldehyde group enhances reactivity in condensation reactions, making it useful in synthesizing Schiff bases or heterocyclic scaffolds .
b. 1-Methyl-1H-imidazole-5-carbohydrazide
  • Formula : C₅H₈N₄O
  • Molar Mass : 140.14 g/mol
  • Key Features: Substitutes the cyano group with a carbohydrazide (CONHNH₂) moiety.
  • Physical Properties : mp 186–187°C.
  • Applications : The hydrazide group facilitates coordination chemistry and chelation, relevant in metal-organic frameworks (MOFs) .
c. 1-Benzyl-5-(chloromethyl)-1H-imidazole Hydrochloride
  • Formula : C₁₁H₁₂Cl₂N₂
  • Molar Mass : 243.14 g/mol
  • Key Features : Benzyl group at position 1 and chloromethyl at position 5.

Heterocyclic Compounds with Chloro and Cyano Substituents

a. 5-Chloro-1H-indazole-3-carbonitrile
  • Core Structure: Indazole (benzene fused to pyrazole) with chloro at position 5 and cyano at position 3.
  • Key Features : The indazole core offers planar rigidity compared to imidazole, influencing binding affinity in kinase inhibitors.
  • Applications : Explored in oncology targeting kinases like JAK2 or EGFR .

Comparative Analysis of Key Properties

Table 1: Structural and Functional Comparisons

Compound Core Structure Position 1 Position 2 Position 5 Functional Group Applications
2-Chloro-1-methyl-1H-imidazole-5-carbonitrile Imidazole Methyl Chloro Cyano CN Pharmaceutical intermediates
4-Methyl-1H-imidazole-5-carbaldehyde Imidazole H - CHO CHO Schiff base synthesis
1-Methyl-1H-imidazole-5-carbohydrazide Imidazole Methyl - CONHNH₂ Hydrazide MOFs, chelating agents
5-Chloro-1H-indazole-3-carbonitrile Indazole H - Chloro CN (position 3) Kinase inhibitors

Key Observations:

Electronic Effects: The cyano group in the title compound is strongly electron-withdrawing, reducing electron density at position 5 compared to the aldehyde or hydrazide analogs. This enhances electrophilic substitution reactivity at adjacent positions.

Steric Influence : The methyl group at position 1 provides steric hindrance, limiting accessibility for nucleophilic attack compared to unsubstituted imidazoles.

Thermal Stability : Higher melting points in carbohydrazide derivatives (186–187°C) suggest stronger intermolecular hydrogen bonding compared to the title compound .

Preparation Methods

Cyclization via Chloroacetyl Chloride and Subsequent Transformations

A patented method describes the preparation of a related benzimidazole intermediate, which can be adapted for imidazole derivatives, involving:

  • Step 1: Cyclization of 3-amino-4-methylamino benzoic acid with chloroacetyl chloride
    This step forms 2-chloromethyl-1-methyl-1H-benzimidazole-5-carboxylic acid. The reaction is conducted in solvents such as DMF, acetonitrile, or ethyl acetate at 50–70 °C for 1–3 hours. The product is isolated by precipitation and filtration with yields around 85–88% and purity above 99% (LC-MS m/e 224.04).
    Reaction conditions are summarized below:
Parameter Range/Value
Solvent DMF, acetonitrile, ethyl acetate
Temperature 50–70 °C
Reaction time 1–3 hours
Molar ratio (chloroacetyl chloride : starting acid) 0.9–2 : 1
Yield 85.5–87.7%
Purity >99%
  • Step 2: Conversion to acyl chloride derivative
    The carboxylic acid intermediate is converted to the corresponding formyl chloride using acyl chlorides such as oxalyl chloride, sulfur oxychloride, or chloroformic esters, in solvents like dichloromethane or acetonitrile at 0–100 °C (preferably 15–20 °C) for 0.5–24 hours.
  • Step 3: Condensation with aminomalonate derivatives
    The acyl chloride intermediate undergoes condensation with 3-(pyridine-2-yl) ethyl aminomalonate in organic solvents (ethyl acetate, DMF, acetonitrile) at 0–80 °C for 1–24 hours, preferably 15–20 °C for 1–2 hours, yielding the desired imidazole derivative.

This method is notable for its low cost, ease of raw material availability, simple unit operations, and suitability for industrial scale-up.

Preparation via Oxime Precursors and Chlorination

Another approach involves:

  • Step 1: Conversion of an imidazole aldehyde oxime to the cyano derivative
    For example, 1-hydroxy-4-(4-methylphenyl)-3-oxide-1H-imidazole-2-carboxaldehyde oxime is treated with sodium bisulfite in solvents such as N,N-dimethylacetamide and acetonitrile at 80–105 °C for 4 hours, yielding the cyanoimidazole intermediate with ~95% purity.

  • Step 2: Chlorination of the cyanoimidazole
    The cyanoimidazole is chlorinated using sulfuryl chloride in solvents like N,N-dimethylacetamide and acetonitrile at temperatures below 25 °C. After neutralization and workup, the 5-chloro derivative is obtained in high yield and purity.

This method is efficient for introducing the chlorine substituent post-cyano group formation and is applicable for preparing chlorinated imidazole carbonitriles.

Comparative Data Table of Preparation Methods

Aspect Cyclization via Chloroacetyl Chloride (Method 1) Oxime Precursor and Chlorination (Method 2)
Starting Material 3-amino-4-methylamino benzoic acid Imidazole aldehyde oxime
Key Reagents Chloroacetyl chloride, oxalyl chloride, aminomalonate derivatives Sodium bisulfite, sulfuryl chloride
Solvents DMF, acetonitrile, ethyl acetate N,N-dimethylacetamide, acetonitrile
Reaction Temperature 50–70 °C (cyclization), 0–100 °C (chlorination) 80–105 °C (cyano formation), <25 °C (chlorination)
Reaction Time 1–24 hours 4 hours (cyano), 1 hour (chlorination)
Yield ~85–88% High yield (not explicitly quantified)
Purity >99% ~95% (cyano intermediate)
Industrial Suitability High, simple operations and equipment Moderate, requires careful temperature control

Q & A

Q. What are the recommended safety protocols for handling 2-Chloro-1-methyl-1H-imidazole-5-carbonitrile in laboratory settings?

Answer:

  • Preventive Measures: Avoid heat, sparks, or open flames (P210) . Use PPE (gloves, goggles) and work in a fume hood.
  • Storage: Store in a dry, well-ventilated area (P402) and separate from incompatible substances .
  • Spill/Exposure Response: For skin contact, wash immediately; for ingestion, seek medical attention and provide SDS (P301 + P310) .
  • Waste Disposal: Follow local regulations for halogenated waste; incineration with scrubbers is recommended .

Q. What synthetic routes are effective for preparing this compound?

Answer:

  • Key Method: Nucleophilic substitution using NaH as a base in anhydrous DMF at 0°C for 18 hours, followed by purification via column chromatography (1% MeOH, 1% Et3N, 98% DCM) .
  • Recrystallization: Use a 90% DCM, 5% n-hexane, and 5% toluene mixture to obtain high-purity crystals .
  • Monitoring: Track reaction progress via TLC or HPLC to optimize yield and minimize byproducts.

Q. How can researchers ensure purity during purification of this compound?

Answer:

  • Chromatography: Use silica gel columns with gradient elution (e.g., DCM/MeOH/Et3N) to separate polar impurities .
  • Recrystallization: Solvent polarity adjustments (e.g., DCM/n-hexane) enhance crystal formation .
  • Analytical Validation: Confirm purity via <sup>1</sup>H NMR, HPLC (>97% purity), and elemental analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for structural confirmation?

Answer:

  • Cross-Validation: Compare experimental <sup>13</sup>C NMR shifts with computational predictions (DFT calculations) .
  • XRD Analysis: Resolve ambiguities in tautomerism or regioisomerism by determining crystal structures (e.g., monoclinic P21/c system, unit cell parameters a = 9.0611 Å, b = 13.8393 Å) .
  • Dynamic Effects: Account for solvent-induced shifts or temperature-dependent conformational changes in NMR .

Q. What strategies optimize regioselectivity in functionalizing the imidazole ring?

Answer:

  • Directing Groups: Introduce electron-withdrawing groups (e.g., –CN) to direct electrophilic substitution to the 4-position .
  • Metal Catalysis: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for C–H arylation at the 2-position .
  • Protection/Deprotection: Temporarily block reactive sites (e.g., with Fmoc groups) to achieve selective modifications .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Answer:

  • DFT Studies: Calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Transition State Analysis: Model reaction pathways (e.g., SNAr vs. radical mechanisms) using Gaussian or ORCA software .
  • Solvent Effects: Simulate solvation-free energies in DMF or THF to predict reaction kinetics .

Q. What are the challenges in analyzing environmental degradation products of this compound?

Answer:

  • Detection Limits: Use LC-MS/MS with MRM mode to trace low-concentration metabolites .
  • Degradation Pathways: Hydrolysis of the nitrile group (–CN → –COOH) under alkaline conditions requires pH-controlled studies .
  • Ecotoxicology: Assess chlorinated byproducts via in silico tools (e.g., ECOSAR) and Daphnia magna assays .

Methodological Resources

  • Spectral Databases: NIST Chemistry WebBook for referencing IR/MS data .
  • Crystallography: Bruker SMART APEX II CCD diffractometer for single-crystal XRD .
  • Safety Compliance: Follow Combi-Blocks SDS guidelines for hazard mitigation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-1-methyl-1H-imidazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-methyl-1H-imidazole-5-carbonitrile

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